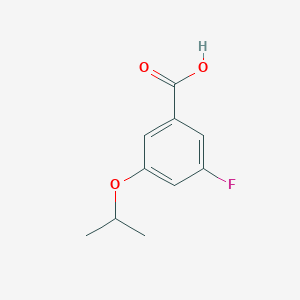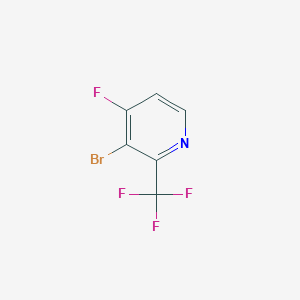
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a type of pyridine derivative. Pyridine derivatives are important in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) like 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine consists of a pyridine ring with a bromine atom at the 3rd position, a fluorine atom at the 4th position, and a trifluoromethyl group at the 2nd position .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Trifluoromethylation of Aryl and Heteroaryl Halides
This compound is used in the trifluoromethylation of aryl and heteroaryl halides. It has shown remarkable reactivity towards a variety of iodoarenes and less reactive aromatic bromides, including pyridine derivatives. Its high chemoselectivity has enabled the isolation of a large number of trifluoromethylated products in high yield (Lishchynskyi et al., 2013).
Synthesis of Trifluoromethyl-Substituted Pyridine and Quinolinecarboxylic Acids
Another application is in the synthesis of trifluoromethyl-substituted pyridine and quinolinecarboxylic acids. This process involves various steps including deoxygenative fluorination and displacement of ring-bound bromine by trifluoromethylcopper (Cottet et al., 2003).
Synthesis of Poly-Substituted Pyridines
A strategy for the synthesis of poly-substituted pyridines based on C-F bond breaking of the fluoroalkyl group is another significant application. This method has been used to prepare a series of 2,6-disubstituted 4-amino pyridines (Chen et al., 2010).
Displacement of Iodine by (Trifluoromethyl)Copper
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine can also be used for the displacement of iodine by in situ generated (trifluoromethyl)copper, a method extended successfully to the pyridine series (Cottet & Schlosser, 2002).
Fluoroionophore Chemosensors
This compound is involved in the synthesis of fluoroionophore chemosensors, which are selective for certain cations like Al(3+), based on internal charge transfer (Maity & Govindaraju, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIKZWXGBNCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



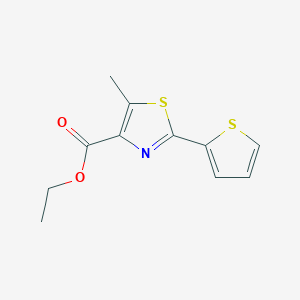
![N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1411978.png)
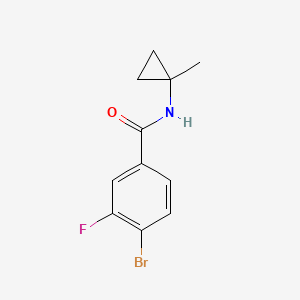
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1411982.png)
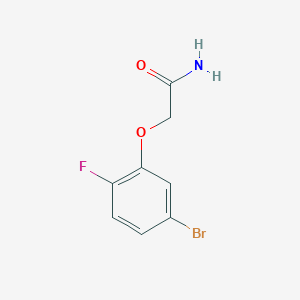
![Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)
![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)
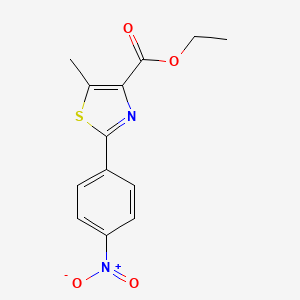
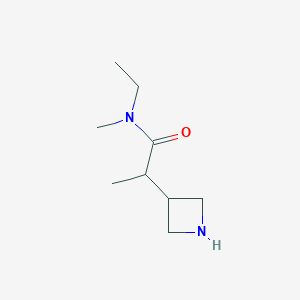
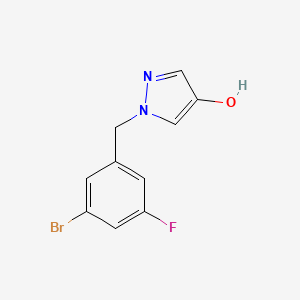
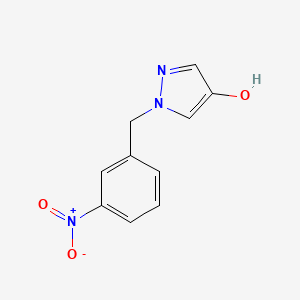
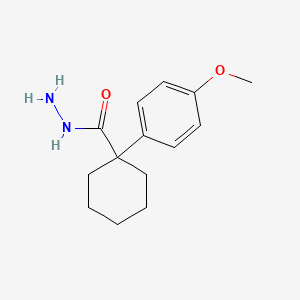
![1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411994.png)
